molecular formula C26H28N4O2 B2783016 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide CAS No. 1326854-06-1

3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide

Cat. No. B2783016
CAS RN: 1326854-06-1
M. Wt: 428.536
InChI Key: BUMJCUXSQVLKKQ-UHFFFAOYSA-N
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Description

3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide is a useful research compound. Its molecular formula is C26H28N4O2 and its molecular weight is 428.536. The purity is usually 95%.
BenchChem offers high-quality 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Synthesis and Biological Activity

The synthesis and evaluation of various pyrazole derivatives, including structures related to 3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide, have been explored for diverse biological activities. These compounds exhibit a range of pharmacological properties such as anti-inflammatory, analgesic, antipyretic, and platelet antiaggregating activities. Specifically, N-substituted 4-carboxy-1-phenyl-1H-pyrazole-5-propanamides demonstrated platelet antiaggregating activity superior or comparable to acetylsalicylic acid, alongside moderate anti-inflammatory, analgesic, and antipyretic activities in animal models (Menozzi et al., 1993).

Immunomodulating Activity

Another line of research has focused on the immunomodulating activity of pyrazole derivatives. Compounds synthesized for this purpose were found to enhance macrophage cytotoxicity and stimulate host-mediated antibacterial defenses in mice, indicating their potential application in boosting immune responses (Doria et al., 1991).

Antimicrobial and Anti-inflammatory Agents

Further studies have prepared pyrazole, isoxazole, benzoxazepine, benzothiazepine, and benzodiazepine derivatives showing significant anti-bacterial and antifungal activities. Selected compounds from these series also demonstrated anti-inflammatory activity, highlighting the chemical versatility and therapeutic potential of pyrazole-based compounds in addressing microbial infections and inflammation (Kendre et al., 2015).

Structural and Molecular Studies

On a molecular level, studies involving pyrazole derivatives such as 3-(pyrazol-1-yl)propanamide (PPA) and related ligands have contributed to understanding their interaction with metals, leading to the synthesis of complexes with potential catalytic, pharmaceutical, or material applications. These investigations provide insights into the structural characteristics and reactivity of pyrazole derivatives, laying the groundwork for their application in diverse scientific and technological fields (Palombo et al., 2019).

properties

IUPAC Name

3-[4-oxo-2-(4-propan-2-ylphenyl)-1,2,3,3a-tetrahydropyrazolo[1,5-a]pyrazin-5-yl]-N-(1-phenylethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N4O2/c1-18(2)20-9-11-22(12-10-20)23-17-24-26(32)29(15-16-30(24)28-23)14-13-25(31)27-19(3)21-7-5-4-6-8-21/h4-12,15-16,18-19,23-24,28H,13-14,17H2,1-3H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFSALRSOCDEFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2CC3C(=O)N(C=CN3N2)CCC(=O)NC(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{4-oxo-2-[4-(propan-2-yl)phenyl]-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl}-N-(1-phenylethyl)propanamide

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